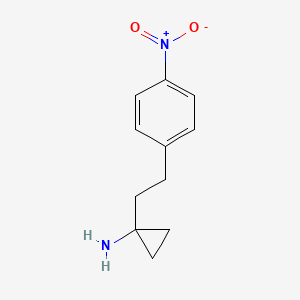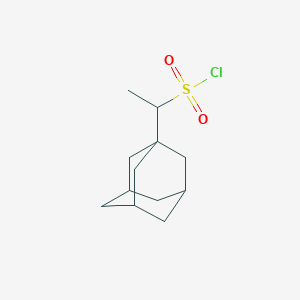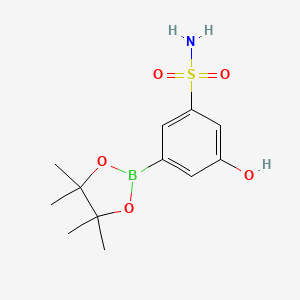
2-(5-Bromopentyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopentyl)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a bromopentyl group attached to the tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 2-(5-Bromopentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 1,5-dibromopentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
2-(5-Bromopentyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further enhance its reactivity and versatility in organic synthesis.
Reduction Reactions: Reduction of the bromopentyl group can yield the corresponding pentyl derivative, which can be used as a building block for more complex molecules.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(5-Bromopentyl)tetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific biological applications.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. Its unique structure and reactivity enable the creation of novel therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(5-Bromopentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromopentyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity allows the compound to modify the structure and function of biological macromolecules, such as proteins and nucleic acids .
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity and produce therapeutic effects. In chemical synthesis, it can serve as a reactive intermediate that facilitates the formation of complex molecular architectures.
Comparison with Similar Compounds
2-(5-Bromopentyl)tetrahydrofuran can be compared with other similar compounds, such as:
2-(5-Chloropentyl)tetrahydrofuran: This compound has a chlorine atom instead of a bromine atom in the pentyl group. The presence of chlorine affects its reactivity and the types of reactions it undergoes.
2-(5-Iodopentyl)tetrahydrofuran: The iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromine counterpart.
2-(5-Hydroxypentyl)tetrahydrofuran: This compound contains a hydroxyl group, which significantly alters its chemical properties and reactivity compared to the bromopentyl derivative.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical transformations. Its bromine atom provides a good leaving group for substitution reactions, while the tetrahydrofuran ring offers stability and compatibility with different reaction conditions.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(5-bromopentyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c10-7-3-1-2-5-9-6-4-8-11-9/h9H,1-8H2 |
InChI Key |
SQQSDJQBRWFOME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)







![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)


![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)


